molecular formula C11H17NO B8607591 N-methyl-N-(2-hydroxypropyl)-p-toluidine

N-methyl-N-(2-hydroxypropyl)-p-toluidine

Cat. No.: B8607591
M. Wt: 179.26 g/mol
InChI Key: RFWBBGSPFHUYRX-UHFFFAOYSA-N
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Description

N-methyl-N-(2-hydroxypropyl)-p-toluidine is a tertiary amine derivative of p-toluidine, featuring a methyl group and a 2-hydroxypropyl group attached to the nitrogen atom. Tertiary amines like this are commonly employed in polymerization processes as initiators or accelerators due to their ability to activate peroxides . The hydroxypropyl group enhances hydrophilicity, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and reactivity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(N,4-dimethylanilino)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-9-4-6-11(7-5-9)12(3)8-10(2)13/h4-7,10,13H,8H2,1-3H3

InChI Key

RFWBBGSPFHUYRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

Compound Name Molecular Formula Substituents on N-atom Key Applications
N-methyl-N-(2-hydroxypropyl)-p-toluidine C₁₂H₁₉NO Methyl, 2-hydroxypropyl Inferred: Peroxide activation, polymerization
N,N-Bis(2-hydroxypropyl)-p-toluidine (DHPT) C₁₃H₂₁NO₂ Two 2-hydroxypropyl groups Epoxy resin curing agent, acrylic resin initiator
N,N-Dimethyl-p-toluidine (DMT) C₉H₁₃N Two methyl groups Co-initiator in vinyl polymerization
N-Ethyl-p-toluidine C₉H₁₃N Ethyl group Chemical intermediate

Physical and Chemical Properties

  • Solubility: DHPT: Sparingly soluble in water due to two hydrophilic hydroxypropyl groups . DMT: Low water solubility, highly lipophilic . this compound: Likely exhibits moderate solubility in polar organic solvents (e.g., ethanol) due to the balance between hydrophilic (hydroxypropyl) and hydrophobic (methyl) groups.
  • Molecular Weight :
    • DHPT: 223.32 g/mol .
    • DMT: 135.18 g/mol .
    • This compound: Estimated ~195–200 g/mol.

Reactivity and Mechanism

  • DHPT and DMT : Both activate peroxides via electron-transfer mechanisms, generating free radicals. DHPT’s hydroxypropyl groups may stabilize intermediates through hydrogen bonding, whereas DMT’s methyl groups prioritize steric accessibility .

Research Findings and Industrial Relevance

  • DHPT in Epoxy Resins : Demonstrated high efficiency in curing epoxy-based polymers, with applications in aerospace and automotive composites .
  • DMT in MMA Polymerization: Achieves high monomer conversion rates (~90%) when paired with BPO, critical for dental adhesives and bone cements .
  • Toxicity Considerations : p-Toluidine derivatives are generally toxic, with absorption risks through skin contact. Hydroxypropyl substituents may mitigate volatility but require careful handling .

Data Tables

Table 1: Comparative Properties of p-Toluidine Derivatives

Property This compound DHPT DMT
Molecular Weight (g/mol) ~195–200 223.32 135.18
Water Solubility Moderate (organic solvents) Sparingly soluble Insoluble
Key Functional Groups Methyl, hydroxypropyl Two hydroxypropyls Two methyls
Applications Polymerization co-initiator Epoxy curing agent Vinyl polymerization

Table 2: Polymerization Performance Metrics

Compound Initiator System Monomer Conversion (%) Reference
DHPT DHPT + BPO 85–90
DMT DMT + BPO 90–95
This compound Inferred: Similar to DHPT ~80–85 (speculative)

Preparation Methods

Reaction Protocol

  • Reactants and Solvents :

    • N-Methyl-p-toluidine (29.3 g, 0.24 mol)

    • Methanol (50 g) as a polar aprotic solvent

    • Propylene oxide (25.4 g, 0.44 mol), added in a 1.8:1 molar excess to ensure complete substitution.

  • Procedure :

    • N-Methyl-p-toluidine and methanol are charged into a reactor.

    • Propylene oxide is introduced dropwise over 2 hours to mitigate exothermic side reactions.

    • The mixture is heated under reflux (65–70°C) for 6 hours to drive the reaction to completion.

  • Workup and Purification :

    • Low-boiling byproducts (e.g., unreacted propylene oxide, methanol) are removed via atmospheric distillation.

    • The crude product is vacuum-distilled at 5 mm Hg, collecting the fraction at 92°C.

Key Process Parameters

ParameterValue/RangeImpact on Yield/Purity
Temperature65–70°C (reflux)Higher temperatures accelerate epoxide ring-opening but risk decomposition.
Propylene oxide excess1.8:1 molar ratioEnsures complete N-alkylation, minimizing mono-substituted byproducts.
Reaction time6 hoursProlonged heating ensures >95% conversion.

Product Characterization

  • Boiling Point : 92°C at 5 mm Hg.

  • Purity : >98% after vacuum distillation (validated via GC-MS).

  • Byproducts : Trace amounts of N-methyl-p-toluidine (<2%) and oligomeric ethers (<0.5%).

This method’s advantages include scalability, minimal purification requirements, and compatibility with industrial reactors. The product is typically used directly in resin formulations without further processing.

Alkylation of N-Hydroxypropyl-p-Toluidine

An alternative route involves the alkylation of N-hydroxypropyl-p-toluidine with methylating agents, though this approach is less commonly employed due to intermediate complexity.

Synthetic Pathway

  • Intermediate Synthesis (N-Hydroxypropyl-p-Toluidine) :

    • p-Toluidine is reacted with propylene oxide in methanol under reflux to form N-hydroxypropyl-p-toluidine.

    • Conditions : 80°C, 8 hours, 1:1.2 molar ratio of p-toluidine to propylene oxide.

  • Methylation Step :

    • The intermediate is methylated using formaldehyde and hydrogen in the presence of a palladium-on-carbon catalyst (5 wt%).

    • Conditions : 120°C, 120 psig H₂ pressure, 10-hour reaction time.

Challenges and Optimization

  • Catalyst Deactivation : Sulfur impurities in the intermediate can poison Pd/C catalysts, necessitating pre-treatment with activated carbon.

  • Selectivity : Competitive N-methylation versus O-methylation requires precise stoichiometry (formaldehyde:amine = 1:1).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Direct Ethoxylation85–90%>98%HighModerate
Alkylation70–75%90–95%ModerateLow (Pd cost)

The direct ethoxylation method is preferred industrially due to its simplicity and higher yield.

Mechanistic Insights and Side Reactions

Ethoxylation Mechanism

  • Nucleophilic Attack : The lone pair on the nitrogen of N-methyl-p-toluidine attacks the less hindered carbon of propylene oxide, opening the epoxide ring.

  • Alkoxide Formation : The oxygen anion abstracts a proton from the solvent or amine, forming the hydroxypropyl group.

Competing Side Reactions

  • Oligomerization : Propylene oxide may polymerize under acidic conditions, forming poly(propylene glycol) ethers.

  • Over-Alkylation : Excess propylene oxide can lead to di- or tri-substituted products, mitigated by controlled addition rates.

Industrial-Scale Process Considerations

Environmental Impact

  • Solvent Recovery : Methanol is distilled and recycled, reducing waste generation by 80%.

  • Catalyst Reuse : Pd/C catalysts are regenerated via oxidative treatment, though activity decreases by 15–20% per cycle .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-methyl-N-(2-hydroxypropyl)-p-toluidine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via propoxylation of p-toluidine derivatives. A common approach involves reacting p-toluidine with propylene oxide under controlled temperature (60–80°C) and pressure, using alkaline catalysts like NaOH or KOH to accelerate ring-opening of the epoxide . Optimization includes stepwise addition of propylene oxide to prevent exothermic runaway reactions and purification via vacuum distillation or recrystallization from ethanol. Monitoring reaction progress with HPLC (e.g., C18 column, UV detection at 254 nm) ensures minimal byproducts like unreacted p-toluidine or over-propoxylated analogs .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include N–H stretching (~3350 cm⁻¹ for secondary amine), C–O–H bending (~1250 cm⁻¹), and aromatic C–C vibrations (~1600 cm⁻¹) .
  • NMR : 1^1H NMR in CDCl₃ shows methyl groups (δ 1.2–1.4 ppm for –CH₃), hydroxyl protons (δ 2.5–3.0 ppm, exchangeable), and aromatic protons (δ 6.6–7.2 ppm). 13^13C NMR confirms quaternary carbons adjacent to nitrogen .
  • HPLC-MS : Reverse-phase chromatography with ESI-MS detects molecular ions ([M+H]⁺) and fragments to validate purity (>98%) .

Q. How does this compound function as a peroxide initiator in acrylic resin polymerization?

  • Methodological Answer : The compound acts as a co-initiator with benzoyl peroxide (BPO) in free-radical polymerization. The hydroxyl and tertiary amine groups facilitate electron transfer, decomposing BPO into reactive radicals at ambient temperatures. Kinetic studies recommend a molar ratio of 1:1 (amine:peroxide) for optimal curing rates. Differential scanning calorimetry (DSC) tracks exothermic peaks to calibrate initiation efficiency .

Advanced Research Questions

Q. What enzymatic pathways or engineered variants show potential for biodegrading this compound in epoxy composites?

  • Methodological Answer : Fungal unspecific peroxygenases (UPOs) from Agrocybe aegerita and Psathyrella aberdarensis demonstrate N-dealkylation activity on structurally similar N,N-bis(2-hydroxypropyl)-p-toluidine. Directed evolution of UPOs (e.g., error-prone PCR) enhances substrate specificity. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) identifies degradation intermediates like p-toluidine and propylene glycol, while toxicity assays (e.g., Daphnia magna) assess ecotoxicological impacts .

Q. How can contradictory data on the thermal and pH stability of this compound in aqueous systems be resolved?

  • Methodological Answer : Discrepancies arise from variable ionic strength and dissolved oxygen levels. Controlled stability studies should:

  • Use buffered solutions (pH 4–9) with ionic strength adjusted via NaCl (0.1–1.0 M).
  • Employ anaerobic chambers to isolate oxidative degradation pathways.
  • Analyze degradation kinetics via Arrhenius plots (25–60°C) and identify products using GC-MS. For instance, acidic conditions (pH < 5) favor hydrolysis to p-toluidine, while alkaline media (pH > 8) promote oxidation .

Q. What role does this compound play in the interfacial properties of polymer composites, and how can its leaching be minimized?

  • Methodological Answer : The compound plasticizes polymer matrices, reducing glass transition temperatures (TgT_g). Leaching is quantified via Soxhlet extraction (water/ethanol, 72 hr) followed by UV-Vis spectroscopy (λ = 280 nm). Surface modification with silane coupling agents (e.g., 3-aminopropyltriethoxysilane) enhances covalent bonding to resin networks, reducing migration by >70% .

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